2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is an organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of pyrazolylpyridazine, which has a wide spectrum of biological activity . Pyrazolylpyridazine derivatives have been found to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Mode of Action
It’s known that the compound has a pronounced stimulating effect on plant growth . This suggests that it may interact with its targets to promote certain biochemical processes that enhance plant growth.
Result of Action
The compound has been found to have a pronounced stimulating effect on plant growth , suggesting that it may promote certain molecular and cellular processes that enhance plant growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3,5-dimethylpyrazole with acetic hydrazide. One common method includes the following steps:
Starting Materials: 3,5-dimethylpyrazole and acetic hydrazide.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as ethanol, under reflux conditions.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various pyrazole derivatives, hydrazine derivatives, and substituted hydrazides .
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: This compound shares a similar pyrazole core but has a pyridazine ring, which imparts different biological activities.
3,5-dimethyl-1H-pyrazole-1-acetic acid: Another related compound with a carboxylic acid group instead of a hydrazide.
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific hydrazide functional group, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUXPFMOQYTDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356299 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64019-58-5 | |
Record name | 3,5-Dimethyl-1H-pyrazole-1-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64019-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key biological activities demonstrated by derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide?
A1: Research indicates that derivatives of this compound exhibit promising biological activities, including:
- Antimicrobial Activity: A study [] showcased the synthesis of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles derived from this compound. These compounds were then evaluated for their antimicrobial properties.
- Analgesic Activity: Researchers [] synthesized various pyrazole derivatives, including some utilizing this compound as a starting material. These derivatives demonstrated significant analgesic effects in animal models, suggesting potential for pain management.
- Antioxidant Activity: Derivatives of this compound, specifically those incorporating hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole moieties, have displayed promising antioxidant properties in vitro []. This suggests potential applications in combating oxidative stress-related diseases.
- Fungicidal Activity: Certain hydrazone derivatives containing pyrazole rings, synthesized using this compound, exhibited moderate fungicidal activity []. This finding suggests potential for development into novel antifungal agents.
Q2: How is this compound typically used in the synthesis of novel compounds?
A2: this compound possesses a reactive hydrazide (-CO-NH-NH2) group, which makes it a valuable building block in organic synthesis. Researchers often utilize this reactive group to create various heterocyclic ring systems by reacting it with different reagents.
- Aldehydes and Ketones: To form hydrazones, as seen in the synthesis of compounds with antifungal activity [].
- Carboxylic Acids and their Derivatives: To yield N-acylhydrazides, which can be further cyclized to form heterocycles like oxadiazoles and triazoles, as seen in the development of antioxidant compounds [].
Q3: Can you elaborate on the Structure-Activity Relationship (SAR) studies conducted on derivatives of this compound?
A3: While the provided abstracts don't delve into specific SAR details, they offer insights into general trends:
- Influence of Substituents: The presence of different substituents on the aromatic rings attached to the pyrazole core, or on the newly formed heterocyclic systems, significantly impacts the biological activity of the final compounds. For example, the analgesic activity varied depending on the substituents on the benzylidene group in the synthesized pyrazole derivatives [].
- Role of Heterocyclic Moieties: The type of heterocycle formed using the this compound plays a crucial role in determining the final compound's activity. The synthesis of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles [] highlights how incorporating different heterocycles can lead to compounds with varying antimicrobial profiles.
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